Chlorpromazine Hydrochloride (CAS: 69-09-0) is a highly water-soluble phenothiazine derivative that serves as a critical reference standard across neuropharmacology, cellular biology, and drug delivery research. While clinically recognized as a broad-spectrum typical antipsychotic and D2 dopamine receptor antagonist, its primary procurement value in research and industrial settings lies in its established roles as a highly permeable central nervous system (CNS+) calibration standard in blood-brain barrier (BBB) assays and as the universally recognized pharmacological inhibitor of clathrin-mediated endocytosis (CME). By providing a stable, highly soluble, and well-characterized baseline for membrane permeability and cellular uptake mechanisms, Chlorpromazine Hydrochloride ensures assay reproducibility and reliable benchmarking against newer, more experimental compounds [1].
Substituting Chlorpromazine Hydrochloride with its free base form or alternative endocytosis inhibitors introduces severe processability and data interpretation risks. The free base form is practically insoluble in aqueous media, leading to catastrophic precipitation in physiological buffers and rendering it unusable for in vitro cellular assays or liquid formulations without high concentrations of organic solvents [1]. Furthermore, substituting chlorpromazine with other endocytosis inhibitors, such as filipin or genistein, shifts the blockade from clathrin-mediated to caveolae-mediated pathways, fundamentally invalidating mechanistic cellular uptake studies [2]. In receptor profiling, replacing it with highly selective D2 antagonists like haloperidol fails to replicate the broad-spectrum multi-receptor (D2, 5-HT2A, H1) baseline required for comprehensive off-target screening panels [3].
For in vitro assays and liquid formulations, the salt form of chlorpromazine is strictly required due to extreme differences in aqueous solubility. Chlorpromazine Hydrochloride exhibits exceptional water solubility, exceeding 1000 mg/mL across a broad pH range [1]. In stark contrast, the intrinsic solubility of the chlorpromazine free base is severely limited to approximately 0.0017 mg/mL at 25 °C [2]. This >500,000-fold difference dictates procurement; utilizing the free base in physiological buffers leads to immediate precipitation, whereas the HCl salt allows for stable, high-concentration aqueous stock solutions without relying on DMSO.
| Evidence Dimension | Aqueous Solubility at 25 °C |
| Target Compound Data | Chlorpromazine Hydrochloride (>1000 mg/mL) |
| Comparator Or Baseline | Chlorpromazine free base (0.0017 mg/mL) |
| Quantified Difference | >500,000-fold higher aqueous solubility |
| Conditions | Aqueous media, 25 °C |
Ensures complete dissolution and prevents precipitation in physiological buffers, which is critical for reproducible cellular dosing and aqueous formulation development.
Chlorpromazine Hydrochloride is the industry-standard pharmacological tool for distinguishing clathrin-mediated endocytosis (CME) from other cellular entry pathways. It acts by inhibiting dynamin GTPase activity (dynamin I IC50 = 6.8 µM) and effectively blocks transferrin uptake via CME with an IC50 of 17.4 µM [1]. While newer inhibitors like Pitstop 2 offer higher potency (IC50 = 1.9 µM), chlorpromazine remains the preferred, cost-effective baseline standard due to its well-documented, reversible mechanism and extensive historical validation in nanoparticle and viral entry assays [2].
| Evidence Dimension | Inhibition of Transferrin Uptake (CME Blockade IC50) |
| Target Compound Data | Chlorpromazine Hydrochloride (IC50 = 17.4 µM) |
| Comparator Or Baseline | Pitstop 2 (IC50 = 1.9 µM) |
| Quantified Difference | Moderate, highly validated baseline potency vs. ultra-high potency experimental inhibitor |
| Conditions | In vitro cellular transferrin uptake assay |
Provides a universally recognized, cost-effective positive control for validating clathrin-dependent cellular uptake mechanisms in drug delivery and virology research.
In central nervous system (CNS) drug discovery, parallel artificial membrane permeability assays (PAMPA) require reliable calibration standards. Chlorpromazine Hydrochloride is universally utilized as a high-permeability (CNS+) reference compound, demonstrating a permeability coefficient (Pe) of 7.1 ± 0.9 × 10^-6 cm/s [1]. This provides a stark, quantifiable contrast to low-permeability (CNS-) controls such as lomefloxacin, which exhibits a Pe of only 0.9 ± 0.4 × 10^-6 cm/s [1]. This robust membrane permeation profile makes chlorpromazine an indispensable standard for validating artificial lipid membrane integrity and predicting in vivo brain penetration [2].
| Evidence Dimension | PAMPA-BBB Permeability Coefficient (Pe) |
| Target Compound Data | Chlorpromazine Hydrochloride (7.1 ± 0.9 × 10^-6 cm/s) |
| Comparator Or Baseline | Lomefloxacin (CNS- control) (0.9 ± 0.4 × 10^-6 cm/s) |
| Quantified Difference | ~7.8-fold higher permeability coefficient |
| Conditions | Parallel artificial membrane permeability assay (PAMPA-BBB) |
Guarantees accurate calibration of in vitro BBB permeability models, allowing researchers to reliably classify novel compounds as CNS-penetrant or non-penetrant.
Because Chlorpromazine Hydrochloride reliably inhibits dynamin-dependent clathrin-mediated endocytosis (CME) at established concentrations (IC50 ~17.4 µM), it is routinely procured to map the internalization pathways of novel drug delivery systems. By pre-treating cells with chlorpromazine and observing the reduction in nanoparticle uptake compared to caveolae inhibitors (like filipin), researchers can definitively confirm clathrin-dependent entry mechanisms for PEGylated micelles, liposomes, and targeted biologics [1].
Due to its high and highly reproducible permeability coefficient (Pe ~ 7.1 × 10^-6 cm/s), Chlorpromazine Hydrochloride is an essential procurement item for laboratories establishing or validating PAMPA-BBB or Caco-2 cell monolayer assays. It serves as the definitive 'CNS+' positive control, ensuring that the artificial lipid membranes or cell tight junctions are correctly calibrated to predict passive neuro-permeation of pipeline drug candidates [2].
Unlike highly selective modern antipsychotics, Chlorpromazine Hydrochloride retains a broad multi-target binding profile (including D2, 5-HT2A, H1, and alpha-adrenergic receptors). This makes it the ideal baseline comparator in high-throughput receptor binding assays, allowing pharmacologists to benchmark the selectivity, off-target liability, and therapeutic index of novel psychiatric drug candidates against a classic, well-characterized standard[3].
Acute Toxic